2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
Description
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is a tertiary amino alcohol featuring a pyrrolidine ring substituted with methyl groups and an ethanolamine backbone. Its structure combines the hydrogen-bonding capability of the ethanol group with the conformational rigidity of the pyrrolidine ring, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
2-[methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10-4-3-9(7-10)8-11(2)5-6-12/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFAQDZEEIMPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Methylation: : The pyrrolidine ring is then methylated to introduce the methyl groups at the desired positions.
Attachment of the Ethanolamine Group:
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: : Reduction reactions can reduce the compound to simpler structures.
Substitution: : Substitution reactions can replace one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : The major products include pyrrolidinone derivatives.
Reduction: : The major products include simpler amines or alcohols.
Substitution: : The major products depend on the specific nucleophile or electrophile used.
Scientific Research Applications
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It may serve as a ligand or inhibitor in biological studies, interacting with enzymes or receptors.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Hydrogen Bonding: The ethanolamine backbone in all compounds supports hydrogen bonding, critical for solubility and interactions with biological targets. The target compound’s pyrrolidine ring may further stabilize intramolecular hydrogen bonds, as seen in 2-(methyl-amino)-ethanol derivatives .
- Hydrophobicity: Branched analogs (e.g., 2-(ethylisopropylamino)ethanol) exhibit higher lipophilicity, favoring membrane permeability, while methoxy-substituted derivatives (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol) are more hydrophilic .
- Synthetic Utility : The target compound’s pyrrolidine moiety is advantageous for constructing sp³-rich pharmacophores, a trend observed in bioactive pyrrolidine-2,3-dione derivatives .
Physicochemical Properties
Table: Comparative Physicochemical Data
Notes:
- The target compound’s pyrrolidine ring likely increases molecular weight and reduces water solubility compared to simpler analogs.
- Vaporization enthalpy for aminoethanols is influenced by intramolecular hydrogen bonds (intra-HB), a feature shared with 2-(methyl-amino)-ethanol .
Biological Activity
2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol, also known as 2-(Methyl(1-methylpyrrolidin-3-yl)amino)ethanol, is a compound with a unique structural configuration that includes a pyrrolidine ring and an ethanolamine moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on current research findings.
- Molecular Formula : C₈H₁₈N₂O
- Molecular Weight : Approximately 158.24 g/mol
- Structure : The compound features a five-membered nitrogen-containing pyrrolidine ring, which is known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 1-methyl-2-pyrrolidinamine with ethylene oxide, where the nitrogen atom of the amine attacks the epoxide, leading to the formation of the desired product through a ring-opening mechanism.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biological pathways. Such interactions can lead to therapeutic effects that warrant further exploration.
Case Studies and Research Findings
- Study on Antibacterial Activity : A study investigating various pyrrolidine derivatives found that modifications in the structure significantly influenced their antibacterial efficacy. Compounds with specific substituents on the pyrrolidine ring showed enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus), indicating that similar modifications could be explored for this compound .
- Neuroactive Properties : The presence of the pyrrolidine ring is associated with neuroactive properties in several compounds. Research into related compounds suggests potential applications in treating neurological disorders, although specific studies on this compound are still needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
